2,5-Dichloro-3-nitro-4-picoline

Analytical Chemistry Quality Control Procurement

2,5-Dichloro-3-nitro-4-picoline (884495-05-0) offers a unique 2,5-dichloro-3-nitro substitution pattern that cannot be replaced by generic dichloropicoline analogs. Its distinct LogP (3.13 vs. 2.63 for 2,5-dichloro-3-picoline) enables precise lipophilicity tuning for ADME optimization in drug discovery. A high boiling point (285.4°C) widens thermal process windows, and its solid state (mp 60–65°C) ensures reliable automated dispensing for HTE. Available at ≥98% purity, it is the preferred intermediate for high-efficacy herbicides and fungicides, avoiding off-target phytotoxicity from trace impurities. Its regioselectivity in nucleophilic aromatic substitution makes it irreplaceable for complex synthesis.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01
CAS No. 884495-05-0
Cat. No. B3030227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-nitro-4-picoline
CAS884495-05-0
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01
Structural Identifiers
SMILESCC1=C(C(=NC=C1Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4Cl2N2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3
InChIKeyZFKZTPHCAGROAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-nitro-4-picoline CAS 884495-05-0: Physicochemical and Synthetic Profile for Procurement


2,5-Dichloro-3-nitro-4-picoline (CAS 884495-05-0) is a heterocyclic pyridine derivative with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . This compound features a unique substitution pattern: two chlorine atoms at the 2- and 5-positions, a nitro group at the 3-position, and a methyl group at the 4-position . It is primarily utilized as an intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, and in pharmaceutical development for its potential antimicrobial properties . Its predicted physicochemical properties include a density of 1.537±0.06 g/cm³, a boiling point of 285.4±35.0 °C at 760 mmHg, and a LogP of 3.1282, which are key considerations for its handling and application in various synthetic pathways .

Why 2,5-Dichloro-3-nitro-4-picoline Cannot Be Replaced by Common Dichloropicoline Analogs


Substituting 2,5-Dichloro-3-nitro-4-picoline with a generic dichloropicoline analog is not scientifically justifiable due to significant differences in critical physicochemical parameters that directly impact reactivity and handling. The presence of the 3-nitro group in the target compound drastically alters its polarity, LogP (3.1282 vs. 2.63 for 2,5-Dichloro-3-picoline), and thermal stability (melting point 60-65°C vs. liquid at room temperature for some analogs) [1]. Furthermore, its unique substitution pattern at the 2-, 5-, and 4-positions provides distinct regioselectivity in nucleophilic aromatic substitution reactions, which is a key attribute for its use as a building block in complex syntheses . The quantitative evidence below demonstrates that these are not interchangeable commodities.

Quantitative Differentiation of 2,5-Dichloro-3-nitro-4-picoline: Head-to-Head Data vs. Key Comparators


Purity Benchmark: ≥99% HPLC Purity vs. Industry Standard 98% GC

2,5-Dichloro-3-nitro-4-picoline is commercially available with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . In contrast, the common analog 2,5-Dichloro-4-methylpyridine is typically offered at a lower purity specification of 98% (GC) [1]. This higher purity for the target compound reduces the presence of unidentified impurities that could interfere with sensitive reactions or biological assays.

Analytical Chemistry Quality Control Procurement

Melting Point Advantage: Solid at Ambient Temperature for Easier Handling

The target compound exhibits a melting point of 60-65°C , which is significantly higher than that of 2,5-Dichloro-3-nitropyridine, which melts at 39-45°C . This higher melting point ensures that 2,5-Dichloro-3-nitro-4-picoline remains a solid at standard laboratory ambient temperatures (20-25°C), whereas the comparator may be a low-melting solid or a viscous liquid, posing challenges for accurate weighing and handling.

Physical Chemistry Synthetic Chemistry Material Science

Lipophilicity Differentiation: LogP of 3.13 vs. 2.63 for 2,5-Dichloro-3-picoline

The predicted partition coefficient (LogP) for 2,5-Dichloro-3-nitro-4-picoline is 3.1282 . This is a substantial increase in lipophilicity compared to the analog 2,5-Dichloro-3-picoline, which has a predicted LogP of 2.63 [1]. This difference of approximately 0.5 LogP units is driven by the electron-withdrawing nitro group at the 3-position, which can significantly influence membrane permeability and bioavailability in biological systems.

Medicinal Chemistry ADME Agrochemical Design

Boiling Point and Thermal Stability: A 65°C Margin for Distillation and High-Temperature Reactions

The predicted boiling point of 2,5-Dichloro-3-nitro-4-picoline is 285.4±35.0 °C at 760 mmHg . This is considerably higher than the boiling point of the analog 2,5-Dichloro-3-picoline, which is 216.6±35.0 °C at 760 mmHg [1]. The ~69°C higher boiling point for the target compound indicates a stronger intermolecular attraction, likely due to the polar nitro group, which translates to greater thermal stability and a wider operational window for reactions requiring elevated temperatures.

Process Chemistry Thermal Analysis Synthetic Chemistry

Where 2,5-Dichloro-3-nitro-4-picoline's Unique Properties Deliver Measurable Advantage


Synthesis of High-Purity Agrochemical Intermediates Requiring Stringent QC

The proven availability of 2,5-Dichloro-3-nitro-4-picoline at ≥99% HPLC purity makes it the preferred starting material for the synthesis of advanced herbicides and fungicides. In these applications, even trace impurities from lower-purity analogs can lead to off-target phytotoxicity or reduced efficacy. The high purity ensures that the resulting agrochemical products meet stringent regulatory and performance standards, minimizing the need for costly purification steps after synthesis.

Medicinal Chemistry Programs Focused on Optimizing Lipophilicity (LogP)

In drug discovery, where precise control over a molecule's lipophilicity is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties, the distinct LogP of 3.1282 for 2,5-Dichloro-3-nitro-4-picoline offers a clear advantage over the less lipophilic analog 2,5-Dichloro-3-picoline (LogP 2.63) [1]. This ~0.5 LogP unit difference can be exploited to fine-tune the bioavailability and target engagement of novel pharmaceutical candidates, making the compound a strategic building block for SAR (Structure-Activity Relationship) studies.

Process Chemistry for Reactions Requiring a Broad Thermal Window

The high boiling point of 285.4±35.0 °C provides a significantly wider thermal window for process development compared to lower-boiling analogs. This allows for reactions to be run at higher temperatures to accelerate kinetics without risking compound loss, making it a more robust and reliable intermediate for scaling up synthetic routes in both laboratory and pilot plant settings.

Automated Synthesis and High-Throughput Experimentation

The solid physical state (melting point 60-65°C) of 2,5-Dichloro-3-nitro-4-picoline at ambient temperature makes it an ideal candidate for automated solid dispensing platforms used in high-throughput experimentation (HTE). In contrast, analogs that are liquids or low-melting solids present significant challenges for accurate automated weighing, leading to increased experimental variability. The reliable solid-state handling of this compound ensures more precise and reproducible screening results.

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